Benproperine Phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

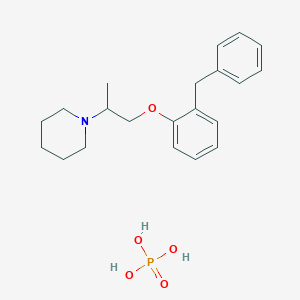

3D Structure of Parent

Properties

IUPAC Name |

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO.H3O4P/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19;1-5(2,3)4/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVUURBOSHQXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941157 | |

| Record name | Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-76-6, 19428-14-9 | |

| Record name | Piperidine, 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benproperine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19428-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benproperine phosphate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirexyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019428149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2-benzylphenoxy)-1-methylethyl]piperidinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benproperine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENPROPERINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S831Z48C5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benproperine Phosphate: A Technical Guide on its Central Nervous System Antitussive Effects

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

This document provides an in-depth technical overview of benproperine phosphate, a non-narcotic antitussive agent. The primary focus is on its mechanism of action within the central nervous system (CNS) to suppress the cough reflex. This guide synthesizes preclinical data, outlines common experimental protocols for antitussive drug evaluation, and details the known molecular signaling pathways associated with benproperine's broader pharmacological profile.

The Neurobiology of the Cough Reflex Arc

The cough reflex is a critical defensive mechanism, mediated by a complex neural pathway. A fundamental understanding of this arc is essential to contextualize the action of centrally-acting antitussives. The reflex can be deconstructed into three primary stages:

-

Afferent Pathway : The reflex is initiated by the stimulation of sensory receptors, primarily within the larynx, trachea, and bronchi. These irritant signals are transmitted to the brainstem predominantly via afferent fibers of the vagus nerve.[1]

-

Central Processing : The afferent signals are received and integrated within a network of neurons in the brainstem, collectively referred to as the "cough center." This coordinating region is located in the medulla oblongata.[1][2]

-

Efferent Pathway : Following central processing, the cough center generates a sequence of efferent signals. These signals travel through motor nerves to the diaphragm, abdominal wall muscles, and laryngeal muscles, culminating in the forceful expulsion of air that constitutes a cough.[1]

This compound's Mechanism of Action

This compound exerts its antitussive effects through a multifaceted mechanism, with its primary action being the suppression of the cough reflex within the central nervous system.

Central Inhibition of the Medullary Cough Center

The principal antitussive effect of benproperine is derived from its direct action on the medulla oblongata.[1][2][3] It modulates neural activity within the cough center, effectively increasing the threshold for cough induction and reducing the center's sensitivity to afferent stimuli from the periphery.[1] This modulation is believed to involve the regulation of neurotransmitter activity and ion channels that govern neuronal excitability within the cough reflex pathway.[1][4]

A key characteristic of benproperine is that it is a non-opioid antitussive.[4] Its mechanism is distinct from that of agents like codeine, as it does not exert its effects through opioid receptors.[1][3] This distinction is clinically significant, as it circumvents the risk of dependency and other adverse effects associated with opioid-based medications.

Contributing Peripheral Mechanisms

In addition to its central action, benproperine's overall efficacy is supported by several peripheral effects:

-

Local Anesthetic Action : It exhibits a local anesthetic effect on the mucous membranes of the respiratory tract, which can desensitize the sensory receptors that initiate the cough reflex.[1][2]

-

Mild Bronchodilation : The compound is believed to have a mild bronchodilator effect, helping to relax the smooth muscles of the airways.[1]

-

Anti-inflammatory Properties : Evidence suggests that benproperine possesses anti-inflammatory properties, which may help reduce cough induced by inflammation of the respiratory tract.[1]

Quantitative Biological Activity Data

While detailed dose-response data for benproperine's direct action on the medullary cough center are not extensively available in public literature, its biological activity has been quantified in other contexts, primarily in oncology research. These data demonstrate the compound's potency at a molecular and cellular level.

| Parameter | Model System | Value | Context / Effect | Reference |

| IC₅₀ | DLD-1, AsPC-1 Cancer Cells | 1-2 µM | Inhibition of cell migration and invasion | [5] |

| Inhibition % | AsPC-1 Mouse Model | 56.1% | Reduction of lung metastasis | [5] |

| Inhibition % | HCT-116 Mouse Model | 78.9% | Suppression of liver metastasis | [5] |

| Inhibition % | DLD-1 Mouse Model | 78.2% | Suppression of liver metastasis | [5] |

| Inhibition % | Pancreatic Tumor Model | 47.7% | Inhibition of primary tumor growth | [5] |

Note: The data presented above originate from studies on the anticancer properties of benproperine and are not direct measures of its antitussive efficacy. They are included to provide a quantitative perspective on the compound's biological activity.

Experimental Protocols: Antitussive Efficacy Evaluation

The preclinical evaluation of centrally-acting antitussives commonly employs tussive agent challenge models in conscious animals. The citric acid-induced cough model in the guinea pig is a widely accepted standard for assessing antitussive drug efficacy.[6][7]

Generalized Protocol: Citric Acid-Induced Cough in Guinea Pigs

A typical experimental workflow involves the following steps:

-

Animal Selection & Acclimatization : Male Hartley guinea pigs are often used.[8] Animals are acclimatized to laboratory conditions and handling to minimize stress-related variables.

-

Pre-screening : Animals are exposed to a baseline citric acid challenge to identify and exclude non-responders or hyper-responders, ensuring a homogenous study population.[6]

-

Drug Administration : this compound or a vehicle control is administered via a clinically relevant route (e.g., oral gavage) at a predetermined time (e.g., 60 minutes) before the tussive challenge.[6]

-

Cough Induction : Conscious, unrestrained animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of a tussive agent (e.g., 0.4 M citric acid) for a fixed duration (e.g., 10 minutes).[6][9]

-

Data Acquisition & Analysis : Cough events are recorded using a pressure transducer (to detect the characteristic expiratory effort) and a microphone. The primary endpoints are the total number of coughs (frequency) and the time to the first cough (latency).[7] The data from the drug-treated group are compared to the vehicle control group to determine efficacy.

Known Molecular Signaling Pathway Interactions

Beyond its general effect on the medullary cough center, research has identified specific molecular pathways that this compound interacts with. These findings largely stem from investigations into its potential as a repurposed oncologic and anti-inflammatory agent.

ARPC2 Inhibition

Benproperine has been identified as a potent inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2).[5][10][11] ARPC2 is a critical component of the Arp2/3 complex, which nucleates actin polymerization and is fundamental to cell migration and invasion. By binding to ARPC2, benproperine impairs Arp2/3 function, disrupts the formation of lamellipodia, and inhibits actin polymerization.[10] This mechanism is the basis for its observed anti-metastatic effects in cancer models.[10][12] The direct relevance of ARPC2 inhibition to the central antitussive mechanism has not been established and remains an area for investigation.

Anti-inflammatory Signaling via the Akt Pathway

Benproperine has demonstrated anti-inflammatory effects in cellular models. In lipopolysaccharide (LPS)-stimulated monocyte/macrophage cells, benproperine was found to reduce the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6).[13] Mechanistic studies indicate that this effect is mediated through the Akt signaling pathway.[13] This anti-inflammatory action may contribute to its efficacy in cough associated with inflammatory airway conditions.

Conclusion and Future Directions

This compound is an effective non-opioid antitussive agent whose primary mechanism of action is the inhibition of the cough reflex within the medullary cough center.[1][2][4] This central effect is complemented by peripheral actions, including local anesthesia and potential anti-inflammatory activity.[1] While its clinical utility is well-established, the precise neurotransmitter systems and ion channels it modulates within the CNS to achieve its antitussive effect warrant further detailed investigation.

Furthermore, the identification of benproperine as a potent ARPC2 inhibitor and a modulator of the Akt signaling pathway highlights a complex pharmacological profile.[10][13] Future research should aim to bridge the gap between these well-defined molecular interactions and the overarching central mechanism of cough suppression, potentially uncovering novel therapeutic targets and refining our understanding of cough neurobiology.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is the mechanism of Benproperine? [synapse.patsnap.com]

- 3. What is Benproperine used for? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of citric acid- and capsaicin-induced cough by novel TRPV-1 antagonist, V112220, in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 8. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benproperine, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Benproperine reduces IL-6 levels via Akt signaling in monocyte/macrophage-lineage cells and reduces the mortality of mouse sepsis model induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Peripheral Antitussive Mechanisms of Benproperine Phosphate: A Review of Current Knowledge

While Benproperine Phosphate is recognized for its centrally acting cough suppressant effects, a comprehensive understanding of its peripheral mechanisms remains an area of ongoing investigation. This document synthesizes the available, albeit limited, scientific information regarding the drug's actions outside the central nervous system, focusing on its local anesthetic, bronchodilatory, and anti-inflammatory properties. It is important to note that a significant gap exists in the literature regarding quantitative data and detailed experimental protocols for these peripheral effects.

This compound is a non-opioid antitussive agent that has been in clinical use for the treatment of cough.[1] Its primary mechanism is believed to be the suppression of the cough center in the medulla oblongata.[2] However, several peripheral actions have been attributed to the molecule, which may contribute to its overall therapeutic efficacy. These peripheral mechanisms are broadly categorized into a local anesthetic effect on airway sensory nerves, a mild bronchodilator action on airway smooth muscle, and potential anti-inflammatory activity within the respiratory tract.[1]

Local Anesthetic-like Effect on Airway Sensory Nerves

The cough reflex is initiated by the stimulation of sensory nerve endings, primarily afferent C-fibers, in the mucosa of the respiratory tract.[1] Benproperine is suggested to possess a local anesthetic-like effect, which would dampen the generation and propagation of action potentials in these sensory nerves, thereby reducing the signaling to the central cough center.[2]

This mechanism is conceptually similar to that of other local anesthetics, which typically function by blocking voltage-gated sodium channels in nerve membranes. However, direct evidence from electrophysiological studies specifically demonstrating the interaction of Benproperine with these channels in airway sensory neurons is currently lacking in the public domain. Consequently, quantitative data such as binding affinities or inhibitory concentrations (IC50) for specific sodium channel subtypes are not available.

dot

Figure 1: Hypothesized local anesthetic action of Benproperine.

Mild Bronchodilator Effect

Some sources suggest that this compound exerts a mild bronchodilator effect, which could contribute to its antitussive action by relaxing airway smooth muscle.[1] Bronchoconstriction can be a trigger for cough, and its alleviation may reduce the mechanical stimulus on sensory nerves.

The experimental basis for this claim is not well-documented in readily available literature. To quantify such an effect, studies would typically involve in vitro experiments on isolated tracheal or bronchial smooth muscle preparations. In such a setup, the tissue is pre-contracted with an agonist (e.g., acetylcholine or histamine), and the ability of Benproperine to induce relaxation is measured to determine its potency (EC50). Without such data, the clinical significance of this proposed bronchodilator effect remains speculative.

dot

References

Pharmacological Profile of Benproperine Phosphate: A Technical Guide for Respiratory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benproperine phosphate is a non-opioid antitussive agent with a multifaceted mechanism of action, targeting both central and peripheral pathways involved in the cough reflex.[1][2][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its application in respiratory research. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways to support further investigation and drug development efforts in the field of respiratory medicine.

Mechanism of Action

This compound exerts its antitussive effects through a combination of central and peripheral actions, distinguishing it from traditional opioid-based cough suppressants.[2][4]

Central Action: The primary central mechanism involves the inhibition of the cough center located in the medulla oblongata.[2][3] By modulating neurotransmitter activity within the cough reflex pathway, this compound reduces the sensitivity of the cough center to afferent nerve signals, thereby decreasing the frequency and intensity of coughing.[2] Notably, it does not act on opioid receptors, thus avoiding the adverse effects associated with opioid use, such as respiratory depression and dependence.[2]

Peripheral Actions: this compound also exhibits several peripheral effects that contribute to its overall antitussive efficacy:

-

Local Anesthetic Effect: It has a local anesthetic action on the mucous membranes of the respiratory tract, which helps to desensitize the sensory receptors that initiate the cough reflex.[2][3]

-

Bronchodilator Effect: It possesses a mild bronchodilator effect, aiding in the relaxation of airway smooth muscle. This can help alleviate coughing triggered by physical irritation in the airways.[2][5]

-

Anti-inflammatory Properties: Some evidence suggests that this compound has anti-inflammatory properties, which may be beneficial in reducing cough associated with inflammation of the respiratory tract.[2]

-

Anticholinergic Properties: Potential anticholinergic effects may contribute to a reduction in mucus secretion, a common factor in persistent coughing.[3]

The following diagram illustrates the proposed mechanism of action of this compound.

Pharmacological Data

In Vivo Antitussive Efficacy

The antitussive activity of benproperine has been evaluated in preclinical models, most notably the citric acid-induced cough model in guinea pigs.

| Compound | Animal Model | Tussive Agent | Route of Administration | Efficacy (ID50) | Citation(s) |

| (+/-)-Benproperine | Guinea Pig | 7.5% Citric Acid | Intraperitoneal | 16.1 mg/kg (for coughs in the first 3 min) 11.9 mg/kg (for coughs in the 5 min post-challenge) | [6] |

| R-(+)-Benproperine | Guinea Pig | 7.5% Citric Acid | Intraperitoneal | 23.3 mg/kg (for coughs in the first 3 min) 13.5 mg/kg (for coughs in the 5 min post-challenge) | [6] |

| S-(-)-Benproperine | Guinea Pig | 7.5% Citric Acid | Intraperitoneal | 25.4 mg/kg (for coughs in the first 3 min) 19.2 mg/kg (for coughs in the 5 min post-challenge) | [6] |

Pharmacokinetics

Benproperine exhibits enantioselective pharmacokinetics in humans. Following oral administration of the racemate, the plasma levels of the (-)-(S)-enantiomer are significantly higher than those of the (+)-(R)-enantiomer.

| Parameter | (-)-(S)-Benproperine | (+)-(R)-Benproperine | Citation(s) |

| AUC0-t Ratio (S/R) | 2.18 | 1 | [1][6] |

| Cmax Ratio (S/R) | 2.12 | 1 | [1][6] |

| T1/2 | No significant difference between enantiomers | No significant difference between enantiomers | [1][6] |

Metabolites of benproperine, including hydroxylated forms and their glucuronides, have been identified in human urine.[7] Some of these metabolites have been shown to be inactive as antitussive agents.[7]

Experimental Protocols

In Vivo Antitussive Assay: Citric Acid-Induced Cough in Guinea Pigs

This model is a standard for evaluating the efficacy of potential antitussive drugs.

Objective: To assess the dose-dependent antitussive effect of a test compound.

Materials:

-

Male Dunkin-Hartley guinea pigs

-

Citric acid solution (e.g., 7.5%)

-

Nebulizer

-

Whole-body plethysmography chamber with a microphone

-

Test compound (this compound) and vehicle

Procedure:

-

Acclimatize animals to the experimental conditions.

-

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

After a set pretreatment time (e.g., 1.5 hours), place the conscious and unrestrained guinea pig into the plethysmography chamber.

-

Expose the animal to an aerosolized solution of citric acid for a defined period (e.g., 3 minutes).

-

Record the number of coughs during the exposure and for a subsequent observation period (e.g., 5 minutes) using the microphone and plethysmograph to differentiate coughs from other respiratory events.

-

Calculate the 50% inhibitory dose (ID50) based on the dose-response curve.

The following workflow diagram outlines the key steps in the citric acid-induced cough model.

In Vitro Bronchodilator Assay: Isolated Tracheal Smooth Muscle Preparation

This assay is used to evaluate the direct relaxant effect of a compound on airway smooth muscle.

Objective: To determine the bronchodilator activity of a test compound.

Materials:

-

Guinea pig tracheas

-

Krebs-Henseleit solution

-

Organ bath system with isometric force transducers

-

Contractile agent (e.g., carbachol, histamine)

-

Test compound (this compound)

Procedure:

-

Isolate the trachea from a euthanized guinea pig and prepare tracheal ring segments.

-

Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce a stable contraction of the tracheal smooth muscle using a contractile agent (e.g., carbachol).

-

Once a stable contraction is achieved, add the test compound in a cumulative manner to generate a concentration-response curve.

-

Measure the relaxation of the tracheal smooth muscle as a percentage of the pre-induced contraction.

In Vitro Anti-inflammatory Assay: Human Bronchial Epithelial Cells

This assay can be used to investigate the potential anti-inflammatory effects of a compound on respiratory cells.

Objective: To assess the ability of a test compound to reduce the production of pro-inflammatory mediators.

Materials:

-

Human bronchial epithelial cells (e.g., primary cells or a cell line like 16HBE)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., TNF-α, cigarette smoke extract)

-

Test compound (this compound)

-

ELISA kits for measuring cytokines (e.g., IL-8, GM-CSF)

Procedure:

-

Culture human bronchial epithelial cells to confluence.

-

Pre-incubate the cells with the test compound or vehicle for a specified period.

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α) in the continued presence of the test compound.

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the concentration of pro-inflammatory cytokines (e.g., IL-8) in the supernatant using ELISA.

-

Assess the inhibitory effect of the test compound on cytokine release.

Signaling Pathways

The precise signaling pathways underlying the antitussive action of this compound are not fully elucidated. However, its multifaceted mechanism suggests the involvement of pathways that modulate neuronal excitability and inflammatory responses. The local anesthetic effect is likely mediated through the blockade of voltage-gated sodium channels in sensory neurons, thereby inhibiting the generation and propagation of action potentials. The anti-inflammatory effects may involve the modulation of intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

The following diagram illustrates a generalized signaling pathway for the cough reflex and potential points of intervention for this compound.

Conclusion

This compound is a non-opioid antitussive with a unique pharmacological profile characterized by both central and peripheral mechanisms of action. Its ability to suppress the cough reflex without the side effects of opioids makes it a valuable compound for respiratory research and clinical use. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design and execute robust preclinical and clinical studies. Further research is warranted to fully elucidate the specific signaling pathways involved in its antitussive action and to expand its clinical applications in various respiratory diseases.

References

- 1. [Enantioselective pharmacokinetics of benproperine in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is the mechanism of Benproperine? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of some benproperine metabolites in humans and investigation of their antitussive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Benproperine Phosphate: A Technical Guide to its Function as an ARPC2 Inhibitor in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benproperine phosphate, a compound traditionally used as a cough suppressant, has emerged as a potent and orally active inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2).[1][2][3][4][5] This discovery has opened new avenues for its therapeutic application, particularly in oncology, where it has been shown to suppress cancer cell migration and tumor metastasis.[1][2][6] This technical guide provides an in-depth overview of this compound's mechanism of action as an ARPC2 inhibitor, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

The Arp2/3 complex is a crucial mediator of actin polymerization, playing a pivotal role in the formation of branched actin networks that drive cell motility.[5][7] ARPC2, a core subunit of this complex, is directly involved in these processes.[7] By targeting ARPC2, this compound impairs the function of the Arp2/3 complex, leading to a reduction in actin polymerization and subsequent inhibition of cell migration and invasion.[1][2][4] Notably, the S-stereoisomer of Benproperine (S-Benp) has been identified as the active form that directly binds to ARPC2 and exhibits a stronger inhibitory effect on cancer cell migration and invasion compared to the R-stereoisomer.[1]

Quantitative Data: Inhibitory Activity of this compound

The efficacy of this compound and its active stereoisomer, S-Benproperine, has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations and binding affinities.

| Parameter | Compound | Value | Assay | Cell Line/System | Reference |

| Migration Inhibition IC50 | Benproperine | 1-2 µM | Transwell Migration Assay | DLD-1, AsPC-1 | [8] |

| Invasion Inhibition IC50 | Benproperine | 1-2 µM | Transwell Invasion Assay | DLD-1, AsPC-1 | [8] |

| Migration Inhibition IC50 | S-Benproperine | ~1 µM | Transwell Migration Assay | DLD-1 | [1] |

| Migration Inhibition IC50 | Benproperine (racemic) | ~2 µM | Transwell Migration Assay | DLD-1 | [1] |

| Direct Binding Affinity (KD) | S-Benproperine | 1.12 x 10⁻⁶ M | Surface Plasmon Resonance (SPR) | Purified ARPC2 protein | [1] |

Mechanism of Action: Targeting the ARPC2 Subunit

This compound exerts its biological effects by directly binding to the ARPC2 subunit of the Arp2/3 complex. This interaction has been validated through multiple label-free biochemical methods, including Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA).[6] The binding of S-Benproperine to ARPC2 stabilizes the protein, making it more resistant to proteolysis and thermal denaturation, which is the principle behind these assays.

The functional consequence of this binding is the impairment of the Arp2/3 complex's ability to nucleate new actin filaments. This disrupts the formation of lamellipodia, the protrusive structures at the leading edge of migrating cells, thereby inhibiting cell motility.[6] An in vitro actin polymerization assay demonstrated that S-Benproperine significantly delays actin polymerization in the presence of the Arp2/3 complex and its activator, WASp-VCA.[1]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: ARPC2 Inhibition by this compound.

References

- 1. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The interaction of Arp2/3 complex with actin: Nucleation, high affinity pointed end capping, and formation of branching networks of filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benproperine, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cache-challenge.org [cache-challenge.org]

- 8. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and metabolism of Benproperine Phosphate in preclinical models.

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Benproperine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an antitussive agent with a mechanism of action centered on the inhibition of the cough reflex. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is paramount for its continued development and for ensuring its safety and efficacy. This technical guide synthesizes the available information on the pharmacokinetics and metabolism of this compound in preclinical species, provides detailed experimental protocols for key studies, and visualizes metabolic pathways and experimental workflows. While comprehensive quantitative pharmacokinetic data in preclinical models is not extensively available in the public domain, this guide provides a framework based on existing human data and standard preclinical methodologies.

Introduction

Benproperine is a non-narcotic cough suppressant that acts centrally on the cough center in the medulla oblongata.[1] It is also suggested to have peripheral effects, including local anesthetic action on the respiratory tract mucosa.[2][3] Preclinical pharmacokinetic and metabolism studies are essential to characterize the disposition of benproperine and its metabolites, which informs dose selection, safety assessments, and the design of clinical studies.

Physicochemical Properties

A summary of the physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₁H₃₀NO₅P | [4] |

| Average Mass | 407.447 Da | [4] |

| Monoisotopic Mass | 407.186160068 Da | [4] |

| IUPAC Name | 1-[1-(2-benzylphenoxy)propan-2-yl]piperidine; phosphoric acid | [4] |

| InChI Key | MCVUURBOSHQXMK-UHFFFAOYSA-N | [4] |

| CAS Number | 3563-76-6 | [4] |

| Water Solubility | 0.00143 mg/mL (predicted) | [4] |

| logP | 4.9 (predicted) |[4] |

Pharmacokinetics in Preclinical Models

Detailed quantitative pharmacokinetic data for benproperine in standard preclinical models such as rats and mice are scarce in the available literature. General statements indicate that benproperine is absorbed from the gastrointestinal tract after oral administration, metabolized in the liver, and primarily excreted via the kidneys.[2][3]

An in vivo study in a mouse model of pancreatic cancer utilized an oral gavage administration of 50 mg/kg of this compound five days a week.[5][6] This provides a reference for oral dosing in this species, although no pharmacokinetic parameters were reported in this study.

Due to the lack of specific preclinical data, Table 2 presents a template for the kind of pharmacokinetic parameters that should be determined in preclinical studies.

Table 2: Key Pharmacokinetic Parameters for this compound in Preclinical Models (Hypothetical Data)

| Parameter | Rat (Oral) | Rat (IV) | Mouse (Oral) | Mouse (IV) | Dog (Oral) | Dog (IV) |

|---|---|---|---|---|---|---|

| Dose (mg/kg) | e.g., 20 | e.g., 5 | e.g., 50 | e.g., 10 | e.g., 10 | e.g., 2 |

| Cmax (ng/mL) | TBD | TBD | TBD | TBD | TBD | TBD |

| Tmax (h) | TBD | N/A | TBD | N/A | TBD | N/A |

| AUC₀-t (ng·h/mL) | TBD | TBD | TBD | TBD | TBD | TBD |

| AUC₀-inf (ng·h/mL) | TBD | TBD | TBD | TBD | TBD | TBD |

| t₁/₂ (h) | TBD | TBD | TBD | TBD | TBD | TBD |

| CL (L/h/kg) | N/A | TBD | N/A | TBD | N/A | TBD |

| Vd (L/kg) | N/A | TBD | N/A | TBD | N/A | TBD |

| F (%) | TBD | N/A | TBD | N/A | TBD | N/A |

TBD: To be determined; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Metabolism

In Vivo Metabolism

Studies in humans have identified two primary metabolites of benproperine (BPP): 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol (3-OH-BPP) and 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol (4-OH-BPP).[7] These hydroxylated metabolites are further conjugated with glucuronic acid before excretion.[8] It is highly probable that similar metabolic pathways exist in preclinical species such as rats, mice, and dogs.

The proposed metabolic pathway for benproperine is illustrated in the following diagram.

Caption: Proposed metabolic pathway of Benproperine.

In Vitro Metabolism

In vitro metabolism studies using liver microsomes or hepatocytes from preclinical species are crucial for understanding the enzymes involved in benproperine metabolism and for assessing potential species differences. Such studies would typically involve incubating benproperine with liver preparations and identifying the formation of metabolites over time.

Experimental Protocols

The following sections provide detailed, standardized protocols for key preclinical pharmacokinetic and metabolism studies that should be performed for this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical single-dose pharmacokinetic study in rats following oral and intravenous administration.

Caption: Workflow for a rat pharmacokinetic study.

Protocol Details:

-

Animals: Male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.

-

Housing: Acclimatize animals for at least 3 days with a 12-hour light/dark cycle and access to standard chow and water.

-

Dosing:

-

Oral (PO): Administer this compound dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) by oral gavage.

-

Intravenous (IV): Administer this compound dissolved in a suitable vehicle (e.g., saline) as a bolus injection into the tail vein.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

-

Plasma Preparation: Centrifuge the blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of benproperine and its major metabolites in plasma using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

In Vitro Metabolism in Rat Liver Microsomes

This protocol outlines a typical in vitro metabolism study using rat liver microsomes.

Caption: Workflow for an in vitro metabolism study.

Protocol Details:

-

Materials: Pooled male Sprague-Dawley rat liver microsomes, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4).

-

Incubation:

-

Prepare an incubation mixture containing rat liver microsomes (e.g., 0.5 mg/mL), benproperine (at various concentrations, e.g., 1-100 µM), and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to precipitate the protein.

-

Analysis: Analyze the supernatant for the disappearance of benproperine and the formation of its metabolites using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolism and identify the metabolites formed.

Bioanalytical Method for Quantification in Preclinical Samples

The following is a general protocol for the development and validation of an LC-MS/MS method for the quantification of benproperine and its metabolites in preclinical plasma, based on a published method for human samples.[7]

Table 3: LC-MS/MS Method Parameters for Benproperine and Metabolites

| Parameter | Description |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile or liquid-liquid extraction. |

| Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). |

| Mobile Phase | Gradient elution with acetonitrile and water containing 0.1% formic acid. |

| Flow Rate | 0.3-0.5 mL/min. |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | To be determined for benproperine and its metabolites. |

| Internal Standard | A structurally similar compound (e.g., a deuterated analog). |

Conclusion

This technical guide provides a comprehensive overview of the currently available information on the preclinical pharmacokinetics and metabolism of this compound. While there is a notable lack of published quantitative data in preclinical models, the information on its metabolic pathways in humans provides a strong foundation for designing and interpreting preclinical studies. The detailed experimental protocols and visualization tools presented herein offer a practical framework for researchers and drug development professionals to further investigate the ADME properties of benproperine, ultimately contributing to a more complete understanding of its pharmacological profile. Further studies are warranted to generate robust preclinical pharmacokinetic data to support the continued development of this antitussive agent.

References

- 1. Enhanced Intestinal Absorption and Pharmacokinetic Modulation of Berberine and Its Metabolites through the Inhibition of P-Glycoprotein and Intestinal Metabolism in Rats Using a Berberine Mixed Micelle Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is the mechanism of Benproperine? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and quantitative determination of benproperine metabolites in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of some benproperine metabolites in humans and investigation of their antitussive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Non-Opioid Profile of Benproperine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benproperine phosphate is a widely utilized antitussive agent, valued for its efficacy in cough suppression without the adverse effects and abuse potential associated with opioid-based medications. This technical guide provides an in-depth analysis of the pharmacological characteristics of this compound that definitively establish its non-opioid nature. Through a comprehensive review of its receptor binding profile, mechanism of action, and preclinical data, this document serves as a critical resource for researchers and drug development professionals. The evidence presented herein focuses on its lack of affinity for opioid receptors and its engagement with non-opioid targets, namely the sigma-1 (σ1) receptor and the Actin-Related Proteins 2/3 complex subunit 2 (ARPC2).

Introduction

The management of cough is a significant clinical challenge. While opioid derivatives such as codeine have historically been the gold standard for antitussive therapy, their utility is hampered by a range of undesirable side effects, including respiratory depression, sedation, constipation, and a significant potential for abuse and addiction.[1] This has driven the development of non-opioid antitussives that can provide effective cough suppression with a more favorable safety profile.

This compound has emerged as a valuable therapeutic option in this class. It is a peripherally and centrally acting cough suppressant that is structurally distinct from opioids.[1] This guide delineates the key experimental evidence that substantiates the non-opioid classification of this compound, providing a detailed examination of its molecular interactions and physiological effects.

Mechanism of Action: A Departure from the Opioid Pathway

Benproperine's primary antitussive effect is achieved through the inhibition of the cough reflex arc. This action is multifaceted, involving both central and peripheral components.[1]

-

Central Action: Benproperine acts on the cough center located in the medulla oblongata of the brainstem, reducing its sensitivity to afferent nerve signals that trigger the cough reflex.[1]

-

Peripheral Action: It is also believed to exert a local anesthetic effect on the sensory receptors in the respiratory tract, further dampening the initiation of the cough reflex.[1]

Crucially, numerous sources confirm that benproperine does not exert its effects through interaction with opioid receptors.[1] This fundamental difference in its mechanism of action is the cornerstone of its classification as a non-opioid antitussive and its favorable safety profile.

Receptor Binding Profile: Absence of Opioid Receptor Affinity

In contrast, evidence suggests that benproperine interacts with the non-opioid sigma-1 (σ1) receptor. While a specific binding affinity (Ki) for benproperine at the σ1 receptor is not consistently reported, a structurally similar compound, LS-1-137, demonstrates a high affinity with a Ki value of 3.2 nM.[2] Several sources describe benproperine as having a moderate to high affinity for the σ1 receptor.[3] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the modulation of various signaling pathways, but it is not an opioid receptor.[4][5]

Interaction with Non-Opioid Targets

Sigma-1 (σ1) Receptor Agonism

Benproperine's interaction with the σ1 receptor is a key aspect of its non-opioid mechanism. Agonism at the σ1 receptor has been linked to antitussive effects.[6] The signaling cascade initiated by σ1 receptor activation is distinct from opioid receptor signaling and does not involve the same downstream pathways associated with opioid-related side effects.

Signaling Pathway of Sigma-1 Receptor Agonism

Inhibition of ARPC2

Recent research has identified the Actin-Related Proteins 2/3 complex subunit 2 (ARPC2) as a direct target of benproperine.[7] Benproperine, and particularly its more active S-isomer, inhibits ARPC2, which is a key component of the Arp2/3 complex responsible for actin polymerization. This inhibition has been shown to suppress cancer cell migration. While the direct link between ARPC2 inhibition and the antitussive effect is still under investigation, it represents another distinct, non-opioid mechanism of action.

Quantitative Data: ARPC2 Inhibition

| Compound | Target | Assay | Parameter | Value | Reference |

| Benproperine | Cancer Cell Migration | Transwell Migration | IC50 | 2 µM | [7] |

| S-Benproperine | Cancer Cell Migration | Transwell Migration | IC50 | 1 µM | [7] |

| Benproperine | Cancer Cell Invasion | Transwell Invasion | IC50 | ~4 µM | [7] |

| S-Benproperine | Cancer Cell Invasion | Transwell Invasion | IC50 | 2 µM | [7] |

| S-Benproperine | ARPC2 | Surface Plasmon Resonance | KD | 1.12 x 10⁻⁶ M⁻¹ | [7] |

Preclinical Evidence of Non-Opioid Antitussive Effect

The antitussive efficacy of this compound has been demonstrated in preclinical models, most notably the citric acid-induced cough model in guinea pigs. This model is a standard for evaluating potential antitussive agents.

Experimental Workflow: Citric Acid-Induced Cough Model

Studies have shown that benproperine significantly reduces the number of coughs induced by citric acid in a dose-dependent manner. This effect is not antagonized by opioid receptor antagonists such as naloxone, providing further functional evidence of its non-opioid mechanism.

Lack of Abuse Potential

A critical advantage of this compound over opioid antitussives is its lack of abuse potential. Preclinical studies to assess abuse liability, such as conditioned place preference (CPP) and drug discrimination assays, are essential in drug development.

-

Conditioned Place Preference (CPP): In this paradigm, animals are conditioned to associate a specific environment with a drug's effects. Drugs with rewarding properties, such as opioids, typically induce a preference for the drug-paired environment. Benproperine is not expected to produce a conditioned place preference.

-

Drug Discrimination: This model trains animals to recognize the subjective effects of a drug. Animals trained to discriminate an opioid from a vehicle would not recognize benproperine as being opioid-like.

The absence of opioid-like subjective effects and rewarding properties in these preclinical models is consistent with the clinical experience that benproperine does not produce euphoria or other effects that lead to abuse and addiction.

Logical Relationship: Differentiating Benproperine from Opioids

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.

Materials:

-

Membrane preparations from cells expressing recombinant human opioid receptors (µ, δ, or κ).

-

Radioligand specific for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

-

This compound.

-

Non-specific binding control (e.g., naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation counter and vials.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or control compounds.

-

For determining non-specific binding, a high concentration of a non-labeled opioid ligand (e.g., naloxone) is added.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Citric Acid-Induced Cough Model in Guinea Pigs

Objective: To evaluate the antitussive efficacy of this compound.

Animals: Male Hartley guinea pigs.

Materials:

-

This compound.

-

Vehicle control (e.g., saline).

-

Citric acid solution (e.g., 0.4 M).

-

Whole-body plethysmography chamber equipped with a nebulizer and microphone.

-

Data acquisition system to record respiratory patterns and cough sounds.

Procedure:

-

Acclimatize guinea pigs to the plethysmography chamber.

-

Establish a baseline cough response by exposing the animals to an aerosol of citric acid for a fixed duration (e.g., 10 minutes) and counting the number of coughs during and immediately after exposure.

-

Administer this compound or vehicle control via a specified route (e.g., oral gavage or intraperitoneal injection).

-

After a predetermined pretreatment time (e.g., 60 minutes), re-expose the animals to the citric acid aerosol under the same conditions as the baseline measurement.

-

Record the number of coughs post-treatment.

-

Calculate the percentage of cough inhibition for each animal compared to its baseline.

-

Statistically analyze the difference in cough frequency between the benproperine-treated and control groups.

ARPC2 Target Engagement Assays

Objective: To confirm the direct binding of benproperine to ARPC2.

Methods:

-

Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of a ligand to a target protein immobilized on a sensor chip. Recombinant ARPC2 protein is immobilized, and different concentrations of benproperine are flowed over the chip to determine the association and dissociation rates, from which the equilibrium dissociation constant (KD) is calculated.[7]

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment. Cells are treated with benproperine or a vehicle control, and then subjected to a temperature gradient. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature. The amount of soluble ARPC2 at different temperatures is quantified by Western blotting.[7]

-

Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that ligand binding can protect the target protein from proteolysis. Cell lysates are incubated with benproperine or a control, followed by digestion with a protease. The amount of intact ARPC2 is then analyzed by Western blotting.[7]

Conclusion

The comprehensive body of evidence clearly establishes this compound as a non-opioid antitussive agent. Its mechanism of action is fundamentally different from that of opioid-based cough suppressants, as it does not interact with opioid receptors. Instead, its therapeutic effects are mediated through the modulation of the central cough center and peripheral sensory nerves, with evidence pointing to the involvement of the non-opioid sigma-1 receptor and the ARPC2 protein. The lack of opioid receptor binding is consistent with the absence of opioid-like side effects and abuse potential, making this compound a safe and effective alternative for the management of cough. This technical guide provides a robust framework for understanding the non-opioid nature of this compound, supporting its continued use and development in respiratory medicine.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Repurposing Sigma-1 Receptor Ligands for COVID-19 Therapy? [frontiersin.org]

- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Dual Therapeutic Potential of Benproperine Phosphate: A Technical Guide on its Bronchodilator and Anti-inflammatory Effects

For Immediate Release

[City, State] – [Date] – Benproperine phosphate, a non-narcotic antitussive agent, is gaining attention within the scientific community for its potential bronchodilator and anti-inflammatory properties, offering promising avenues for the development of novel therapies for respiratory diseases. This technical guide provides an in-depth analysis of the current scientific evidence, detailing the pharmacological mechanisms, experimental data, and future research directions for this multifaceted compound.

Executive Summary

This compound has long been utilized for its cough-suppressing capabilities. Recent research, however, has illuminated its broader therapeutic potential, revealing a dual mechanism of action that encompasses both bronchodilation and anti-inflammatory effects. This whitepaper consolidates the existing, albeit limited, scientific literature to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's core pharmacological attributes. The subsequent sections will delve into the quantitative data, experimental methodologies, and the key signaling pathways implicated in its therapeutic effects.

Anti-inflammatory Effects of this compound

Emerging evidence strongly suggests that this compound possesses significant anti-inflammatory properties. In vitro and in vivo studies have demonstrated its ability to modulate key inflammatory pathways, positioning it as a potential candidate for treating inflammatory airway diseases.

Quantitative Data on Anti-inflammatory Effects

While extensive quantitative data is still forthcoming, preliminary studies have shown a discernible impact of this compound on the production of pro-inflammatory cytokines.

| Parameter | Cell Line | Inducer | This compound Concentration | % Inhibition of IL-6 Secretion | Reference |

| IL-6 Secretion | RAW264.7 | Lipopolysaccharide (LPS) | Not specified in abstract | Significant reduction | [1] |

Further research is required to establish robust dose-response curves and determine the half-maximal inhibitory concentration (IC50) values for the inhibition of various inflammatory mediators.

Experimental Protocols for Assessing Anti-inflammatory Effects

The primary research investigating the anti-inflammatory mechanism of this compound utilized a well-established in vitro model of macrophage activation.

2.2.1 Cell Culture and Treatment:

-

Cell Line: RAW264.7 murine macrophage-like cells.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration before or concurrently with LPS stimulation.

2.2.2 Measurement of IL-6 Secretion:

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure: Cell culture supernatants are collected after treatment, and the concentration of secreted IL-6 is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

2.2.3 Western Blot Analysis for Akt Phosphorylation:

-

Purpose: To determine the activation state of the Akt signaling pathway.

-

Procedure:

-

Cell Lysate Preparation: Treated cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathway

The anti-inflammatory action of this compound is mediated, at least in part, through the PI3K/Akt signaling pathway . Lipopolysaccharide (LPS) typically triggers a pro-inflammatory response in macrophages, leading to the production of cytokines like Interleukin-6 (IL-6). Benproperine has been shown to induce the phosphorylation of Akt, a key downstream effector of PI3K.[1] The activation of Akt, in turn, leads to a reduction in the secretion of IL-6.[1] This suggests that benproperine may exert its anti-inflammatory effects by modulating this critical intracellular signaling cascade.

Bronchodilator Effects of this compound

This compound is reported to exhibit a mild bronchodilator effect, contributing to its efficacy as an antitussive by relaxing the smooth muscles of the airways. This action can lead to easier breathing and a reduction in the physical irritation that can provoke coughing.[2]

Quantitative Data on Bronchodilator Effects

Currently, there is a lack of publicly available, specific quantitative data (e.g., EC50 or IC50 values) to definitively characterize the dose-dependent bronchodilator potency of this compound. Further research is necessary to quantify its relaxant effect on airway smooth muscle.

Experimental Protocols for Assessing Bronchodilator Effects

Standard organ bath techniques are employed to assess the effects of pharmacological agents on airway smooth muscle contraction and relaxation.

3.2.1 Isolated Guinea Pig Trachea Preparation:

-

Tissue Source: Trachea from male Dunkin-Hartley guinea pigs.

-

Preparation: The trachea is excised and cut into rings. These rings are then suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

-

Tension Measurement: The tracheal rings are connected to isometric force transducers to record changes in muscle tension.

-

Experimental Procedure:

-

Pre-contraction: The tracheal rings are pre-contracted with a bronchoconstrictor agent such as histamine or acetylcholine to induce a stable muscle tone.

-

This compound Administration: Cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The relaxant effect of this compound is measured as the percentage reversal of the pre-contracted tone.

-

Potential Signaling Pathway

The precise signaling pathway for the bronchodilator effect of this compound is not yet fully elucidated. However, its potential anticholinergic properties are a key area of investigation.[3] Acetylcholine is a neurotransmitter that causes the contraction of airway smooth muscle by binding to muscarinic receptors (primarily the M3 subtype). By acting as a muscarinic receptor antagonist, benproperine could block the binding of acetylcholine, thereby preventing or reversing bronchoconstriction.

Discussion and Future Directions

The available evidence, while preliminary, points towards a promising dual therapeutic role for this compound in respiratory medicine. Its ability to both relax airway smooth muscle and suppress inflammation suggests it could be beneficial in conditions characterized by both bronchoconstriction and inflammatory processes, such as asthma and chronic obstructive pulmonary disease (COPD).

Future research should focus on:

-

Quantitative Pharmacological Characterization: Conducting comprehensive dose-response studies to determine the IC50 and EC50 values for its anti-inflammatory and bronchodilator effects, respectively.

-

Elucidation of Signaling Pathways: Further investigation into the precise molecular mechanisms underlying its bronchodilator action, including its affinity for different muscarinic receptor subtypes.

-

In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in animal models of asthma and COPD to assess its impact on airway hyperresponsiveness, inflammation, and lung function.

-

Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound as a bronchodilator and anti-inflammatory agent in patients with respiratory diseases.

Conclusion

This compound is an intriguing pharmacological agent with a potential that extends beyond its established role as an antitussive. Its demonstrated anti-inflammatory effects, mediated through the Akt signaling pathway, and its putative bronchodilator properties, possibly via an anticholinergic mechanism, warrant further rigorous scientific investigation. The insights provided in this technical guide aim to stimulate further research and development efforts to fully harness the therapeutic potential of this compound for the benefit of patients with respiratory diseases.

References

- 1. Benproperine reduces IL-6 levels via Akt signaling in monocyte/macrophage-lineage cells and reduces the mortality of mouse sepsis model induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of anaesthetics on guineapig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphoramidon augments contraction of guinea pig tracheal smooth muscle induced by histamine and leukotriene-D4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antitussive Benproperine Phosphate: A Novel Strategy in Oncology Through Autophagy Arrest

An In-depth Technical Guide on Early Research for Researchers, Scientists, and Drug Development Professionals

Abstract

Recent preclinical investigations have repurposed the non-narcotic antitussive agent, Benproperine Phosphate (BPP), as a potential therapeutic for pancreatic cancer.[1][2] This emerging research highlights a novel mechanism of action centered on the induction of lethal autophagy arrest.[1][2] BPP initiates autophagy through the AMPK/mTOR signaling pathway but critically impairs the fusion of autophagosomes with lysosomes by downregulating RAB11A, a key protein in vesicle trafficking.[1][2] This disruption leads to an accumulation of autophagosomes, culminating in cancer cell death.[1][2] Furthermore, a nano-enabled delivery system co-administering BPP with gemcitabine has demonstrated synergistic cytotoxicity in pancreatic cancer models, suggesting a promising avenue for enhancing current chemotherapeutic regimens.[3] This technical guide synthesizes the foundational preclinical data, details the experimental methodologies employed, and visualizes the key molecular pathways and experimental workflows.

Introduction to this compound and Autophagy in Cancer

Autophagy is a cellular self-degradation process essential for maintaining homeostasis by removing damaged organelles and misfolded proteins.[4][5] In the context of cancer, autophagy plays a dual role, acting as a tumor suppressor in the early stages but promoting survival of established tumors under metabolic stress.[4] The manipulation of autophagy, therefore, presents a therapeutic window for cancer treatment. This compound, a drug with a long history of clinical use as a cough suppressant, has been identified as a potent inducer of autophagy arrest in pancreatic cancer cells.[1][2] This repurposing of an established drug offers a potentially accelerated path to clinical application in oncology.

Mechanism of Action: Induction of Lethal Autophagy Arrest

Early research has elucidated a two-pronged mechanism by which this compound exerts its anticancer effects on pancreatic cancer cells:

-

Initiation of Autophagy: BPP triggers the initiation of autophagy by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[1][2]

-

Blockade of Autophagic Flux: Crucially, BPP disrupts the later stages of autophagy by downregulating the expression of Ras-related protein Rab-11A (RAB11A).[1][2] RAB11A is essential for the fusion of autophagosomes with lysosomes to form autolysosomes, where degradation of cellular components occurs.[1][2] This blockade leads to the accumulation of immature autophagosomes, a state known as autophagy arrest, which ultimately induces cell death.[1][2]

Signaling Pathway of this compound-Induced Autophagy Arrest

Caption: Signaling pathway of BPP-induced autophagy arrest in cancer cells.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from early preclinical studies on this compound in pancreatic cancer models.

Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h | Reference |

| PANC-1 | Data not available in abstract | [1][2] |

| SW1990 | Data not available in abstract | [1][2] |

Note: Specific IC50 values were not available in the abstracts of the primary search results. A full-text review would be required to populate this data.

Table 2: In Vivo Antitumor Efficacy of this compound

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |

| PANC-1 Xenograft | This compound | Significant suppression | [1][2] |

| Patient-Derived Xenograft | HA/ZIF-8@BPP/Gem | Synergistic cytotoxicity | [3] |

| Orthotopic Tumor Model | HA/ZIF-8@BPP/Gem | Synergistic cytotoxicity | [3] |

Note: Specific percentage of tumor growth inhibition was not detailed in the abstracts. The term "significant" is used as a qualitative descriptor from the source.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the effects of this compound on autophagy in cancer cells.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, SW1990) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Experimental Workflow: MTT Assay

References

- 1. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nano-enabled repurposing of this compound enhances pancreatic Cancer chemotherapy through lethal autophagy arrest and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Protocol for Benproperine Phosphate administration in mouse models.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benproperine phosphate, a clinically used antitussive (cough suppressant), has garnered significant interest for its therapeutic potential beyond respiratory conditions.[1] Recent research has highlighted its efficacy in oncology and inflammatory disease models, primarily in mice. These notes provide detailed protocols and summaries of quantitative data from key studies to guide the design and execution of in vivo experiments using this compound. The compound has been identified as an inhibitor of the Actin-Related Protein 2/3 complex subunit 2 (ARPC2) and a modulator of critical cellular signaling pathways, including autophagy and inflammatory responses.[2][3][4]

Key Applications & Experimental Protocols

Oncology: Pancreatic Cancer Xenograft Model

This compound has been shown to significantly inhibit tumor growth and metastasis in mouse models of pancreatic cancer.[2][5][6] The primary mechanism involves the induction of "autophagy arrest," where autophagy is initiated but the final fusion of autophagosomes with lysosomes is blocked, leading to cancer cell death.[5][6]

Experimental Protocol: Subcutaneous Pancreatic Cancer Xenograft

This protocol is adapted from studies using Panc-1 human pancreatic cancer cells in immunodeficient mice.[5]

1. Materials and Reagents:

- This compound (BPP)

- Vehicle: Physiologic saline (0.9% NaCl)

- Panc-1 human pancreatic cancer cell line

- Phosphate-Buffered Saline (PBS), sterile

- Male BALB/c nude mice (5 weeks old, 18-20 g)

- Calipers

- Standard animal housing and care facilities

2. Procedure:

- Cell Preparation: Culture Panc-1 cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS to a final concentration of 7 x 10⁷ cells/mL.

- Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (7 x 10⁶ cells) into the flank of each mouse.

- Tumor Growth Monitoring: Allow tumors to grow. Measure tumor length (l) and width (w) with calipers every other day. Calculate tumor volume using the formula: V = (l × w²)/2.

- Treatment Initiation: Once tumors reach an approximate volume of 100 mm³, randomize mice into a vehicle control group and a BPP treatment group (n=5 per group).[5]

- Drug Administration: